molecular formula C9H15NO2 B14456828 Ethyl cyclohex-1-en-1-ylcarbamate CAS No. 75732-13-7

Ethyl cyclohex-1-en-1-ylcarbamate

Cat. No.: B14456828
CAS No.: 75732-13-7
M. Wt: 169.22 g/mol
InChI Key: PBFHAHNEVSFUBV-UHFFFAOYSA-N
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Description

Ethyl cyclohex-1-en-1-ylcarbamate is a carbamate derivative characterized by a cyclohexene ring substituted with an ethyl carbamate group (O-CO-NH2) at the 1-position. Carbamates are known for their stability compared to esters, making them valuable in drug design and agrochemical applications.

Properties

CAS No.

75732-13-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl N-(cyclohexen-1-yl)carbamate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3,(H,10,11)

InChI Key

PBFHAHNEVSFUBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyclohex-1-en-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexene with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbamate linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclohex-1-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl cyclohex-1-en-1-ylcarbamate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl cyclohex-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Functional Group and Stability

  • Ethyl Cyclohex-1-en-1-ylcarbamate: Contains a carbamate group (O-CO-NH2), which is hydrolytically more stable than esters under physiological conditions.
  • Ethyl 2-Amino-1-cyclohexene-1-carboxylate (): Features an ester (COOEt) and an amine group. Esters are more prone to hydrolysis, limiting their utility in environments requiring chemical robustness .
  • Methyl 1-(Methylamino)cyclobutanecarboxylate (): Combines an ester and a methylamino group on a strained cyclobutane ring. The smaller ring size may increase reactivity but reduce stability compared to six-membered cyclohexene derivatives .

Ring Size and Reactivity

  • Cyclobutane Derivatives: reports an 80% yield for methyl 1-(methylamino)cyclobutanecarboxylate synthesis, but the strained ring may limit scalability for industrial applications .

Data Table: Comparative Analysis of Key Compounds

Compound Functional Group Ring Structure Key Applications Stability Synthesis Yield (Reported)
This compound Carbamate Cyclohexene Research/Pharmaceuticals High Not reported
Ethyl 2-amino-1-cyclohexene-1-carboxylate Ester, Amine Cyclohexene Research Moderate Not reported
Methyl 1-(methylamino)cyclobutanecarboxylate Ester, Amine Cyclobutane Pharmaceutical intermediates Moderate (strained) 80%
Ethyl levulinate Ester Linear Biofuels, Solvents Low Not reported

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